3-bromo-N-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide
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Overview
Description
3-bromo-N-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a bromine atom, a benzoxazole ring, and a carbamothioyl group. Its molecular formula is C22H16BrN3O2S, and it has a molecular weight of 466.35 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide typically involves multiple stepsThe reaction conditions often require the use of solvents like methanol and catalysts such as sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems to control reaction conditions precisely. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3-bromo-N-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological processes at the molecular level.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-bromo-N-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-(3,4-dimethylphenyl)benzamide
- 3-bromo-N-(2-methylphenyl)benzamide
- 3-bromo-N-(2-(4-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide
Uniqueness
Compared to these similar compounds, 3-bromo-N-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide stands out due to its unique combination of functional groups and structural features.
Properties
IUPAC Name |
3-bromo-N-[[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrN3O2S/c1-13-5-2-3-8-17(13)21-25-18-12-16(9-10-19(18)28-21)24-22(29)26-20(27)14-6-4-7-15(23)11-14/h2-12H,1H3,(H2,24,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WACHSBWWRLDASG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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